molecular formula C10H12BrNO B13877797 1-(2-Bromophenyl)-3-methoxyazetidine

1-(2-Bromophenyl)-3-methoxyazetidine

Cat. No.: B13877797
M. Wt: 242.11 g/mol
InChI Key: WHCCLXUFOWCTSQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-methoxyazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a bromophenyl group and a methoxy group attached to the azetidine ring makes this compound unique and of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methoxyazetidine typically involves the reaction of 2-bromophenylamine with methoxyacetaldehyde under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the azetidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-methoxyazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Bromophenyl)-3-methoxyazetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-methoxyazetidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, allowing it to reach its target sites more effectively. The azetidine ring can also contribute to the compound’s stability and reactivity, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromophenyl)-3-methoxyazetidine is unique due to the combination of the bromophenyl and methoxy groups, which confer specific chemical and biological properties. The presence of the bromine atom can enhance the compound’s reactivity and potential for further functionalization, while the methoxy group can improve its solubility and bioavailability .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(2-bromophenyl)-3-methoxyazetidine

InChI

InChI=1S/C10H12BrNO/c1-13-8-6-12(7-8)10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3

InChI Key

WHCCLXUFOWCTSQ-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=CC=CC=C2Br

Origin of Product

United States

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